4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-2-33(29,30)19-7-4-17(5-8-19)22(28)27(11-3-10-26-12-14-31-15-13-26)23-25-20-9-6-18(24)16-21(20)32-23;/h4-9,16H,2-3,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSILGPWOHEBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- An ethylsulfonyl group, which may enhance membrane permeability.
- A fluorinated benzothiazole moiety, contributing to its biological activity.
- A morpholinopropyl side chain, which can influence the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 407.92 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation and increased apoptosis in cancer cells .
- Antibacterial Activity : The presence of the benzothiazole ring is associated with antibacterial properties, potentially disrupting bacterial folate synthesis by inhibiting dihydropteroate synthase .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| B7 | A431 | 1 | Inhibition of proliferation |
| B7 | A549 | 2 | Induction of apoptosis |
| B7 | H1299 | 4 | Cell cycle arrest |
Antibacterial Activity
The compound's antibacterial potential has been evaluated against various bacterial strains. The incorporation of the ethylsulfonyl group is believed to enhance its ability to penetrate bacterial membranes.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| P. aeruginosa | 16 |
Case Studies
- Study on Apoptosis Induction : A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the potential therapeutic application in cancer treatment .
- In Vivo Efficacy : Animal models have shown that benzothiazole derivatives can significantly reduce tumor size when administered at specific dosages, suggesting their potential for development into effective anticancer therapies.
Scientific Research Applications
Overview
4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic compound notable for its potential therapeutic applications. The unique combination of its functional groups suggests promising biological activities, particularly in medicinal chemistry.
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial effects : Potential efficacy against bacterial and fungal strains.
- Anti-inflammatory properties : Possible inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes.
- Anticancer potential : Interaction with specific cellular pathways may lead to apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, demonstrating significant activity against Bacillus subtilis and Aspergillus niger. The derivatives exhibited Minimum Inhibitory Concentrations (MIC) suggesting their potential as effective antimicrobial agents .
Anti-inflammatory Mechanisms
Research has shown that compounds with similar structures can inhibit COX-2, leading to reduced inflammation. This suggests that this compound may also possess similar mechanisms .
Anticancer Studies
In vitro studies have indicated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The specific structural features of this compound may enhance its selectivity and potency against tumor cells.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its labile functional groups:
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Amide bond cleavage : The benzamide linkage can hydrolyze in strong acids (e.g., HCl) or bases (e.g., NaOH), yielding 4-(ethylsulfonyl)benzoic acid and the corresponding amine derivatives (6-fluorobenzo[d]thiazol-2-amine and 3-morpholinopropylamine) .
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Sulfonyl group stability : The ethylsulfonyl group is resistant to hydrolysis under mild conditions but may degrade in prolonged exposure to strong bases.
Example Reaction Pathway :
Nucleophilic Substitution
The fluorobenzo[d]thiazole moiety participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom:
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Fluorine displacement : Reacts with nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C), forming derivatives like 6-amino/alkoxy-benzothiazoles.
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Conditions : Typically requires polar aprotic solvents (DMF, DMSO) and catalysts (e.g., KCO) .
Table 1 : Substitution Reactions of Fluorobenzo[d]thiazole
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| NH | 6-aminobenzo[d]thiazole | DMF, 100°C, 6 hrs | |
| CHO⁻ | 6-methoxybenzo[d]thiazole | DMSO, KCO, 80°C |
Electrophilic Reactions
The morpholinopropyl group and benzamide core engage in electrophilic interactions:
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Morpholine ring alkylation : The tertiary amine in morpholine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Benzamide aromatic substitution : Electrophiles (e.g., nitronium ion) attack the benzamide ring at the para position relative to the sulfonyl group.
Key Observation :
-
Nitration of the benzamide ring produces 4-(ethylsulfonyl)-3-nitro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide under HNO/HSO conditions.
Redox Reactions
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Sulfonyl group reduction : Catalytic hydrogenation (H, Pd/C) reduces the ethylsulfonyl group to a thioether (-S-).
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Amide reduction : LiAlH converts the benzamide to a benzylamine derivative, though this is less common due to competing side reactions.
Acid-Base Reactivity
-
Hydrochloride salt dissociation : The compound dissociates in aqueous solutions, releasing HCl and regenerating the free base form. This property is critical for solubility and bioavailability.
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Morpholine protonation : The morpholine nitrogen can accept protons, forming a water-soluble cation in acidic environments .
Photochemical Degradation
Exposure to UV light induces:
-
Sulfonyl group cleavage : Generates free radicals and degradation products like 4-mercaptobenzoic acid.
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Fluorobenzo[d]thiazole ring opening : Observed under prolonged UV exposure, leading to loss of aromaticity.
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. For example:
- Step 1: React 6-fluorobenzo[d]thiazol-2-amine with 4-(ethylsulfonyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux to form the benzamide intermediate .
- Step 2: Introduce the morpholinopropyl group via nucleophilic substitution or amide coupling, using reagents like 3-morpholinopropylamine and a coupling agent (e.g., EDC/HOBt) .
- Step 3: Purify the final product via recrystallization (e.g., ethanol/water mixtures) and confirm purity via TLC or HPLC .
Characterization employs IR (to confirm sulfonyl and amide groups), 1H/13C NMR (to verify substituent positions), and mass spectrometry (to validate molecular weight) .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Key variables include:
- Catalyst selection: Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates, improving cross-coupling efficiency .
- Solvent polarity: Higher polarity solvents (e.g., DMSO) may stabilize intermediates in sulfonylation steps, reducing side reactions .
- Temperature control: Lower temperatures (0–5°C) during amide coupling minimize racemization, while higher temperatures (80–90°C) accelerate nucleophilic substitutions .
- Stoichiometry: A 1.2:1 molar ratio of 3-morpholinopropylamine to benzamide intermediate reduces unreacted starting material .
Document yield improvements using fractional factorial design (e.g., 87% to 96% yield in analogous thiazole syntheses) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- FT-IR: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- 1H NMR: Key signals include the fluorobenzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.4–3.7 ppm) .
- 13C NMR: Confirm quaternary carbons in the benzothiazole ring (δ 150–160 ppm) and ethylsulfonyl carbon (δ 45–50 ppm) .
- HRMS: Validate the molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can researchers resolve discrepancies in pharmacological data across studies (e.g., conflicting IC50 values)?
Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (e.g., 48 vs. 72 hours) .
- Control normalization: Use internal standards (e.g., doxorubicin) to calibrate activity measurements .
- QSAR analysis: Correlate substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) with activity trends. For example, bulkier groups may reduce membrane permeability, altering IC50 .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to pooled data, accounting for methodological variability .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Test in PBS (pH 7.4) and DMSO. Analogous sulfonamide-thiazole derivatives show poor aqueous solubility (<10 µg/mL) but high DMSO solubility (>50 mg/mL) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; morpholine-containing compounds may hydrolyze under acidic conditions (pH <4) .
- Storage recommendations: Lyophilized form at -20°C in amber vials to prevent photodegradation .
Advanced: How can computational methods predict the compound’s biological activity and binding modes?
Answer:
- Molecular docking: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). For example, the fluorobenzo[d]thiazole moiety may occupy hydrophobic pockets, while the morpholinopropyl group engages in hydrogen bonding .
- MD simulations: Run 100-ns trajectories to assess binding stability. Monitor RMSD values; <2 Å indicates stable ligand-protein complexes .
- ADMET prediction: Tools like SwissADME estimate logP (~3.5) and BBB permeability (low), guiding lead optimization .
Basic: What purification techniques are effective for isolating the hydrochloride salt form?
Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) to precipitate the hydrochloride salt. Adjust pH to 1–2 with HCl to ensure protonation of the morpholine nitrogen .
- Column chromatography: Employ silica gel with a gradient of CH2Cl2:MeOH (95:5 to 85:15) for impurities with polar functional groups .
- Ion-exchange chromatography: Separate charged species using Dowex 50WX2 resin, eluting with NH4OH/MeOH .
Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications?
Answer:
- Core modifications: Replace 6-fluorobenzo[d]thiazole with 6-chloro analogs to assess halogen effects on target binding .
- Side-chain variations: Substitute morpholinopropyl with piperidinyl groups to evaluate steric/electronic impacts on solubility and potency .
- Sulfonyl group optimization: Compare ethylsulfonyl with cyclopropylsulfonyl to balance lipophilicity and metabolic stability .
Document trends using heatmaps or radar charts (e.g., IC50 vs. logP) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
